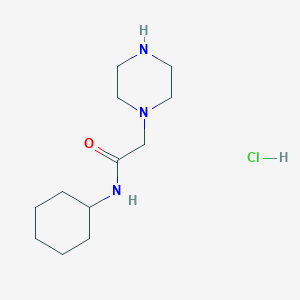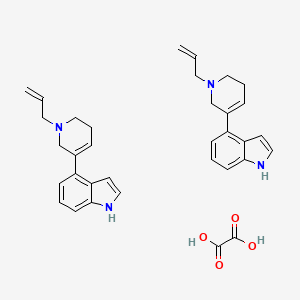
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” is a complex organic compound that combines the properties of oxalic acid, a well-known dicarboxylic acid, with a substituted indole and pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalic acid moiety. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyridine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with a similar indole structure.
Pyridine-2-carboxylic acid: Shares the pyridine moiety and is used in various chemical syntheses.
Oxalic acid derivatives: Various compounds with the oxalic acid moiety used in different applications.
Uniqueness
The uniqueness of “oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole” lies in its combined structural features, which may confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
83363-39-7 |
|---|---|
Formule moléculaire |
C34H38N4O4 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
oxalic acid;4-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole |
InChI |
InChI=1S/2C16H18N2.C2H2O4/c2*1-2-10-18-11-4-5-13(12-18)14-6-3-7-16-15(14)8-9-17-16;3-1(4)2(5)6/h2*2-3,5-9,17H,1,4,10-12H2;(H,3,4)(H,5,6) |
Clé InChI |
HNZWEVNCUMJOMC-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C=CCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


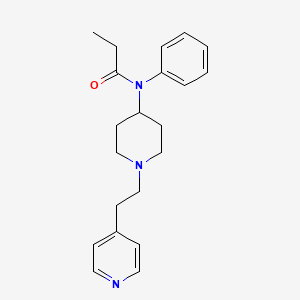
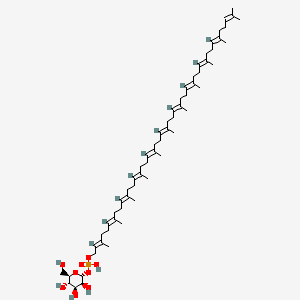
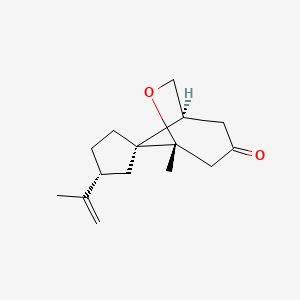
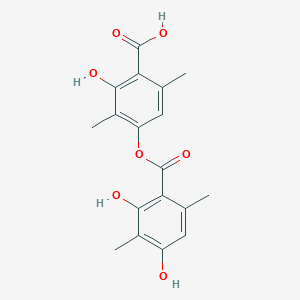
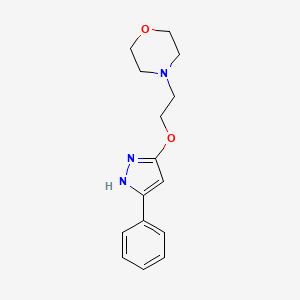
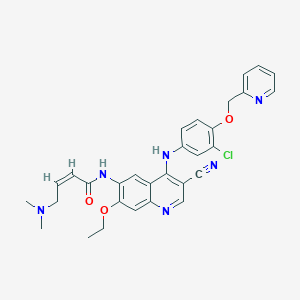
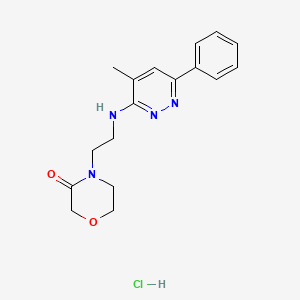
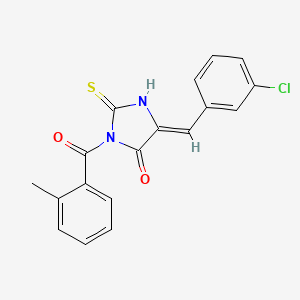

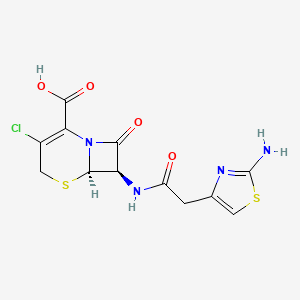
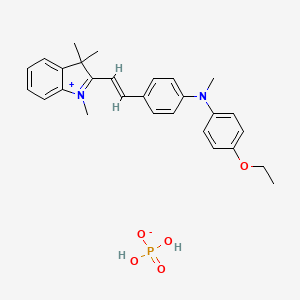
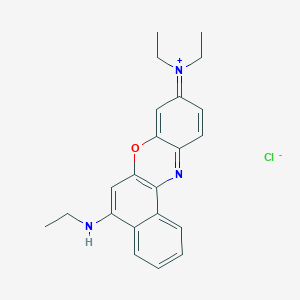
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
